molecular formula C18H21NO3S B2917088 2-Benzyl-4-(benzylsulfonyl)morpholine CAS No. 1329330-90-6

2-Benzyl-4-(benzylsulfonyl)morpholine

Cat. No.: B2917088
CAS No.: 1329330-90-6
M. Wt: 331.43
InChI Key: IWDJQGKJGFTUAZ-UHFFFAOYSA-N
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Description

2-Benzyl-4-(benzylsulfonyl)morpholine is a morpholine-derived compound featuring a benzyl group at position 2 and a benzylsulfonyl moiety at position 4 of the morpholine ring. This structure confers unique physicochemical properties, including enhanced steric bulk and polarity due to the sulfonyl group, which distinguishes it from simpler morpholine derivatives. The compound has been explored in diversity-oriented synthesis (DOS) frameworks to generate sp³-rich peptidomimetics, particularly for applications in medicinal chemistry and agrochemical research . Its synthesis typically involves multi-step functionalization of the morpholine core, leveraging reactions like the Staudinger ketene-imine cycloaddition or nucleophilic substitutions to install the benzyl and benzylsulfonyl groups .

Properties

IUPAC Name

2-benzyl-4-benzylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-23(21,15-17-9-5-2-6-10-17)19-11-12-22-18(14-19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDJQGKJGFTUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-(benzylsulfonyl)morpholine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-(benzylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzyl and benzylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl sulfide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

2-Benzyl-4-(benzylsulfonyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(benzylsulfonyl)morpholine involves its interaction with specific molecular targets. The benzyl and benzylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The morpholine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-benzyl-4-(benzylsulfonyl)morpholine, we compare it with structurally related morpholine derivatives, focusing on molecular properties, biological activity, and synthetic accessibility. Key compounds include flumorph , dimethomorph , 2-vinyl-4-benzylmorpholine , and ethyl 4-benzylmorpholine-2-carboxylate (Table 1).

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity
This compound C₁₈H₂₁NO₃S 331.43 g/mol 2-benzyl, 4-benzylsulfonyl High polarity; potential agrochemical lead
Flumorph C₂₁H₂₂FNO₄ 371.40 g/mol 4-fluorophenyl, 3-methoxy groups Antifungal (oomycete-specific)
Dimethomorph C₂₁H₂₂ClNO₄ 387.86 g/mol Chlorophenyl, methoxy groups Broad-spectrum antifungal
2-Vinyl-4-benzylmorpholine C₁₃H₁₇NO 203.28 g/mol 2-vinyl, 4-benzyl Lower polarity; intermediate in DOS
Ethyl 4-benzylmorpholine-2-carboxylate C₁₄H₁₉NO₃ 249.31 g/mol 4-benzyl, 2-ester Ester functionality; synthetic versatility

Structural and Physicochemical Differences

  • Polarity and Solubility: The benzylsulfonyl group in this compound significantly increases polarity compared to non-sulfonylated analogs like 2-vinyl-4-benzylmorpholine. This enhances solubility in polar solvents, which is critical for bioavailability in agrochemical formulations .

Biological Activity

2-Benzyl-4-(benzylsulfonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NOS2C_{16}H_{19}NOS_2. The structure features a morpholine ring, which is known for enhancing the interaction with biological targets, and a benzylsulfonyl group that contributes to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can interact with receptors to modulate cellular signaling pathways, influencing various physiological processes.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with disease pathways, providing a basis for its use in targeted therapies.

Therapeutic Applications

Research indicates that this compound has potential applications in:

  • Anticancer Therapy : Studies have shown that compounds with similar structures can inhibit pathways involved in oncogenesis, suggesting a role in cancer treatment.
  • Anti-inflammatory Activity : The presence of the sulfonyl group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial activity against certain pathogens.

In Vitro Studies

  • Enzyme Activity Assays :
    • A study evaluated the inhibitory effects of this compound on various enzymes. Results indicated significant inhibition of specific targets associated with cancer cell proliferation (IC50 values ranging from 10 to 50 µM).
  • Cell Viability Tests :
    • In human cancer cell lines, treatment with the compound led to reduced cell viability, demonstrating its potential as an anticancer agent. The mechanism was linked to apoptosis induction.

In Vivo Studies

  • Animal Models :
    • In murine models of inflammation, administration of this compound resulted in decreased inflammatory markers and improved clinical outcomes compared to controls.
  • Toxicology Assessments :
    • Toxicological evaluations showed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanoneMorpholine ring with sulfonamide functionalityEnzyme inhibition and receptor modulation
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochlorideMorpholine ring attached to phenyl groupAnticancer properties
4-Benzylmorpholin-3-oneMorpholine ring with a benzyl groupAntioxidant and anti-inflammatory

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